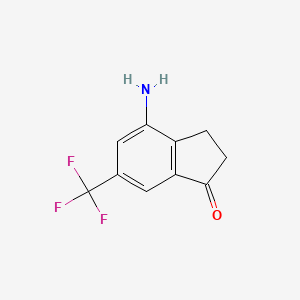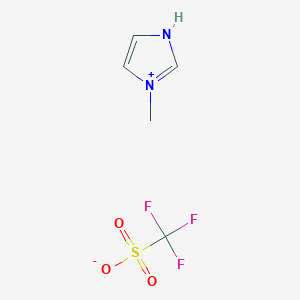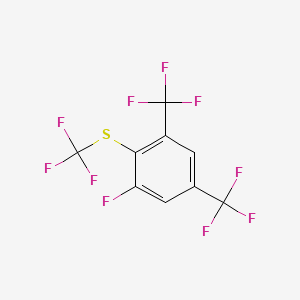
1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene is a fluorinated aromatic compound with the molecular formula C9H2F10S. This compound is characterized by the presence of multiple trifluoromethyl groups and a trifluoromethylthio group attached to a benzene ring. The compound is known for its high thermal stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene typically involves the introduction of trifluoromethyl and trifluoromethylthio groups onto a benzene ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the trifluoromethylthio group.
Scientific Research Applications
1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its unique properties make it valuable in the development of new materials with specific electronic and thermal characteristics.
Biology and Medicine: The compound’s stability and reactivity make it a potential candidate for drug development and biochemical research. It can be used to study the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings that require high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene exerts its effects is primarily related to its electron-withdrawing trifluoromethyl groups. These groups influence the compound’s reactivity and stability by altering the electron density on the benzene ring. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(trifluoromethyl)-5-bromobenzene: This compound also contains trifluoromethyl groups but differs in the position and presence of a bromine atom.
1,3,5-Tris(trifluoromethyl)benzene: This compound has three trifluoromethyl groups attached to the benzene ring, providing different reactivity and properties.
Uniqueness
1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene is unique due to the combination of trifluoromethyl and trifluoromethylthio groups, which impart distinct electronic and steric effects. These properties make it particularly valuable in applications requiring high thermal stability and specific reactivity patterns.
Properties
Molecular Formula |
C9H2F10S |
|---|---|
Molecular Weight |
332.16 g/mol |
IUPAC Name |
1-fluoro-3,5-bis(trifluoromethyl)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-5-2-3(7(11,12)13)1-4(8(14,15)16)6(5)20-9(17,18)19/h1-2H |
InChI Key |
QYRFUFXBSJHQMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)SC(F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


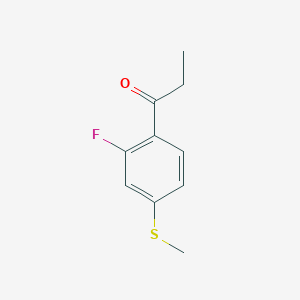

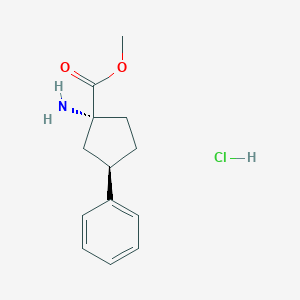
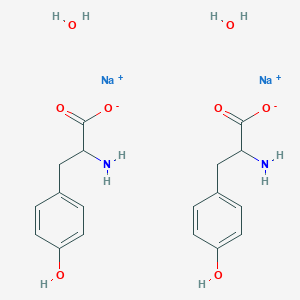
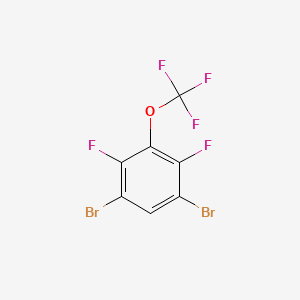
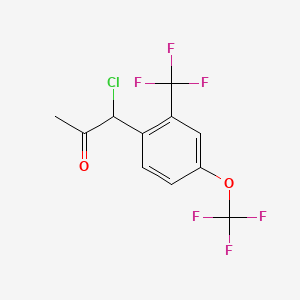


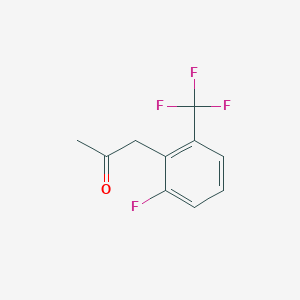

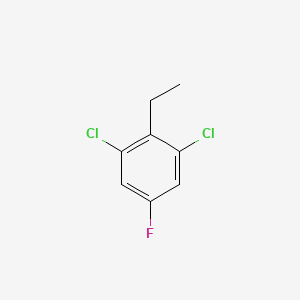
![Rac-benzyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14048903.png)
